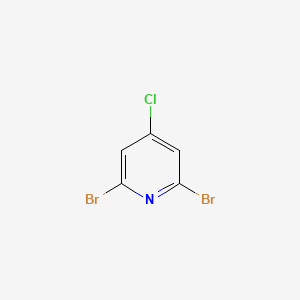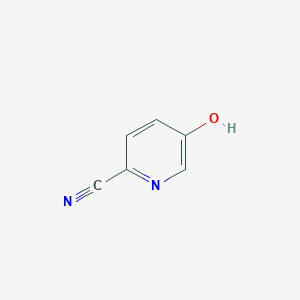
2-氰基-5-羟基吡啶
描述
2-Cyano-5-hydroxypyridine, also known as 2-Cyano-5-hydroxy-pyridine or 2-Cyano-5-hydroxy-pyridine-N-oxide, is a compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in depth.
科学研究应用
生物降解途径和酶催化
- 2-羟基吡啶的生物降解:Burkholderia sp. strain MAK1能够降解2-羟基吡啶而不形成蓝色色素尼古丁蓝。这个过程涉及一种新型酶,2-羟基吡啶5-单加氧酶,在2-羟基吡啶的生物降解途径中起着关键作用,使其成为各种N-杂环化合物的区域选择性合成的有吸引力的催化剂(Petkevičius等,2018)。
化学合成和反应性
- 2-氰基-4-吡喃的合成:从2-氰基-5-羟基吡啶衍生的2-氰基-4-吡喃,与胺和肼表现出独特的反应性。这有助于生成氨基烯酮和吡唑乙酸肼酰化物,展示了它在有机合成和化学研究中的潜力(Obydennov et al., 2020)。
环境和毒理学研究
- 遗传毒性和紫外光解:对与2-氰基-5-羟基吡啶密切相关的2-羟基吡啶的研究表明其在水中具有遗传毒性潜力。然而,通过紫外光解可以减轻其毒性,提示在环境毒理学和水处理中的应用(Skoutelis et al., 2011)。
催化和能源应用
- 在能源相关化学反应中的催化作用:受氢化酶酶的启发,2-羟基吡啶基团,类似于2-氰基-5-羟基吡啶,已被纳入合成催化剂中。这些催化剂在能源相关化学转化中具有重要意义,包括氢活化和转移反应(Moore et al., 2015)。
制药和材料科学
- 在制药中的色谱分析:对结构与2-氰基-5-羟基吡啶相关的2-羟基吡啶-1-氧化物的色谱测定在制药中至关重要,有助于促进酰胺键的形成。这突显了它在质量控制和药物合成中的作用(Denton et al., 2015)。
属性
IUPAC Name |
5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKWNYGXNDQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613397 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-hydroxypyridine | |
CAS RN |
86869-14-9 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


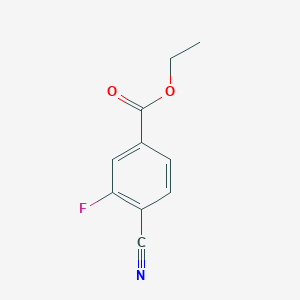
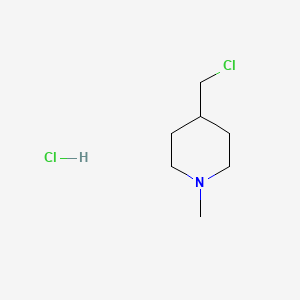
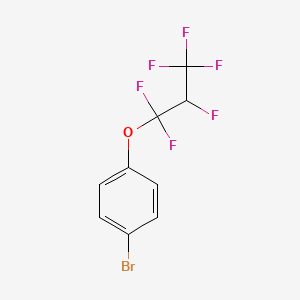
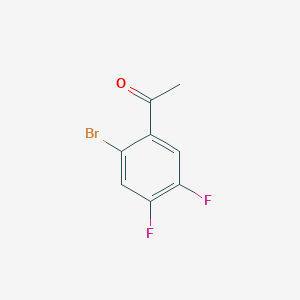
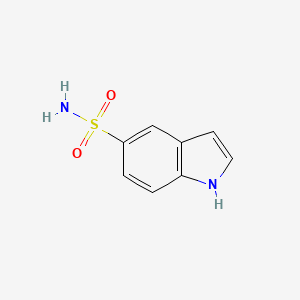
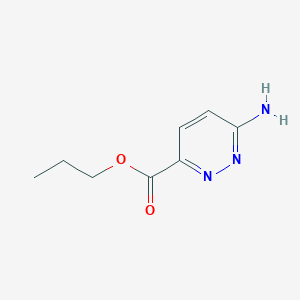
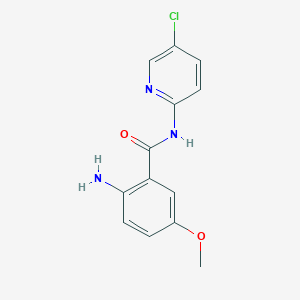

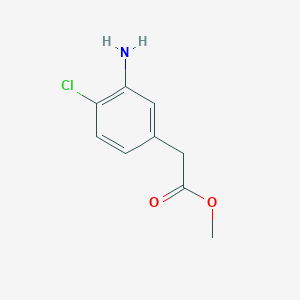
![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)

